

Synthesis of 2-Butynal: A Detailed Protocol for Researchers

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Compound of Interest

Compound Name: 2-Butynal

Cat. No.: B073574

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Application Note: AN2025-11-02

Introduction

2-Butynal, a reactive α,β -unsaturated yn-aldehyde, is a valuable building block in organic synthesis, utilized in the construction of various heterocyclic compounds and complex molecules.^[1] Its synthesis requires a mild and selective oxidation of the corresponding primary alcohol, 2-butyn-1-ol, to prevent over-oxidation to the carboxylic acid or undesired side reactions. This document provides a detailed protocol for the synthesis of **2-Butynal** via the Dess-Martin periodinane (DMP) oxidation of 2-butyn-1-ol. This method is advantageous due to its mild reaction conditions (room temperature, neutral pH), high chemoselectivity, and simplified work-up procedures.^[2] Alternative oxidation methods, including Swern and Pyridinium Chlorochromate (PCC) oxidations, are also discussed.

Physicochemical Properties and Safety Information

2-Butynal is a flammable liquid and vapor that can cause skin and severe eye irritation. It may also lead to an allergic skin reaction and respiratory irritation.^[3] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

Table 1: Physicochemical Data of **2-Butynal**

Property	Value	Reference
Molecular Formula	C ₄ H ₄ O	[3] [4]
Molecular Weight	68.07 g/mol	[3]
CAS Number	1119-19-3	[3] [4]
Boiling Point	Not available	
Density	Not available	
Appearance	Not available	

Experimental Protocol: Dess-Martin Oxidation of 2-Butyn-1-ol

This protocol is adapted from a general procedure for the oxidation of sensitive alcohols.[\[5\]](#)

Materials:

- 2-Butyn-1-ol
- Dess-Martin Periodinane (DMP)
- Dichloromethane (CH₂Cl₂), anhydrous
- Pentane
- Poly(4-vinylpyridine)
- Argon or Nitrogen gas supply
- Standard laboratory glassware (round-bottom flask, septa, needles, etc.)
- Magnetic stirrer and stir bar
- Low-temperature cooling bath (e.g., dry ice/acetone)

Procedure:

- **Reaction Setup:** In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, an argon inlet, and a rubber septum, dissolve 2-butyne-1-ol (1.0 equivalent) in anhydrous dichloromethane (to a concentration of approximately 0.2 M).
- **Cooling:** Cool the solution to 0 °C using an ice-water bath.
- **Addition of DMP:** While stirring, add Dess-Martin periodinane (1.1 equivalents) to the solution in one portion. The reaction mixture will become heterogeneous.
- **Reaction Monitoring:** Allow the reaction to warm to room temperature and stir for 30-60 minutes. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
- **Work-up Preparation:** Once the starting material is consumed, cool the reaction mixture to -78 °C using a dry ice/acetone bath.
- **Quenching and Precipitation:** Dilute the cold reaction mixture with an equal volume of pentane. Add poly(4-vinylpyridine) (approximately 5 equivalents) to sequester the acetic acid byproduct. Stir the resulting slurry at -78 °C for 30 minutes.^[5]
- **Filtration:** Filter the cold mixture through a pad of silica gel under a positive pressure of argon. Wash the silica pad with a cold (-78 °C) mixture of pentane and dichloromethane.
- **Solvent Removal:** Concentrate the filtrate under reduced pressure at a low temperature to afford the crude **2-Butynal**.

Purification:

Due to the volatile and reactive nature of **2-Butynal**, purification should be carried out with care. Low-temperature vacuum distillation is a potential method, though the crude product may be of sufficient purity for subsequent synthetic steps.

Table 2: Quantitative Data for **2-Butynal** Synthesis

Parameter	Value	Notes
Starting Material	2-Butyn-1-ol	1.0 eq.
Oxidizing Agent	Dess-Martin Periodinane	1.1 eq.
Solvent	Anhydrous CH ₂ Cl ₂	~0.2 M
Reaction Temperature	0 °C to room temperature	
Reaction Time	30-60 minutes	Monitor by TLC
Expected Yield	>85% (estimated)	Based on similar oxidations of sensitive alcohols.

Alternative Oxidation Protocols

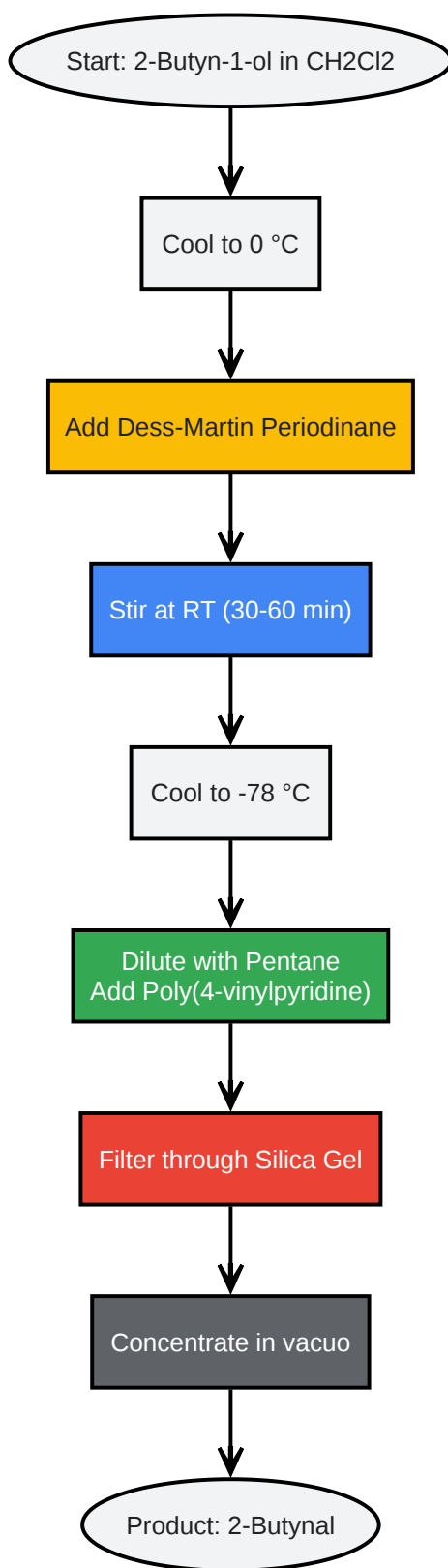
1. Swern Oxidation:

The Swern oxidation utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride at low temperatures (-78 °C), followed by the addition of a hindered base like triethylamine.^[6] This method is known for its mild conditions and wide functional group tolerance.^[6] However, it produces the malodorous byproduct dimethyl sulfide.^[6]

2. Pyridinium Chlorochromate (PCC) Oxidation:

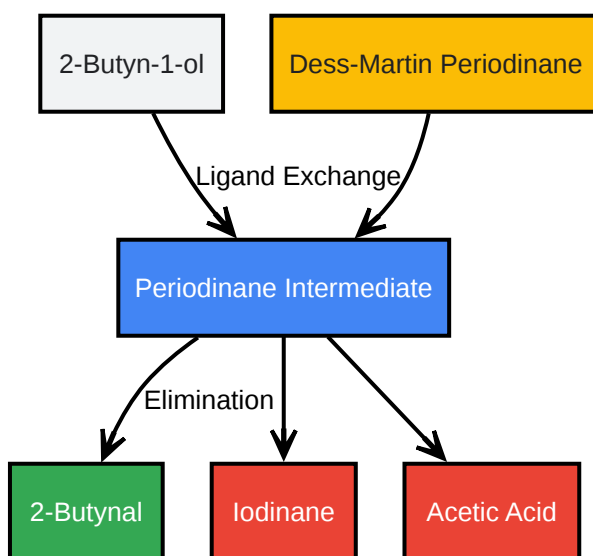
PCC is a milder alternative to other chromium-based oxidants and can effectively oxidize primary alcohols to aldehydes with minimal over-oxidation to carboxylic acids, especially in the absence of water.^{[7][8]} The reaction is typically carried out in dichloromethane.^[9] A key consideration is the need to buffer the reaction with reagents like sodium acetate if acid-sensitive functional groups are present.^[9]

Diagrams



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Figure 1. Workflow for the synthesis of **2-Butynal** via Dess-Martin oxidation.



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Figure 2. Reaction mechanism of Dess-Martin oxidation for **2-Butynal** synthesis.

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